N-Acetyl-3-(phenylthio)alanine
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Overview
Description
N-Acetyl-S-phenyl-L-cysteine is a compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . It is an S-phenyl derivative of N-acetyl-L-cysteine and is commonly used as a biomarker to assess benzene exposure . This compound is found in human urine and is a metabolite of benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-S-phenyl-L-cysteine can be synthesized through the acylation of L-cysteine with an acylating agent such as N-acylbenzotriazole . The reaction typically involves the use of solvents like ethanol and requires specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of N-Acetyl-S-phenyl-L-cysteine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-phenyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed: The major products formed from these reactions include various derivatives of N-Acetyl-S-phenyl-L-cysteine, which can be used for further chemical analysis and applications .
Scientific Research Applications
N-Acetyl-S-phenyl-L-cysteine has a wide range of scientific research applications. It is used as a biomarker for benzene exposure in toxicology studies . In chemistry, it is used as a reference standard for analytical methods such as HPLC and gas chromatography . In biology and medicine, it is studied for its potential antioxidant properties and its role in cellular redox balance . Additionally, it has applications in the pharmaceutical industry for the development of drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-Acetyl-S-phenyl-L-cysteine involves its role as an antioxidant. It stimulates the synthesis of glutathione, a crucial antioxidant in the body, and enhances the activity of glutathione-S-transferase . This compound also scavenges free radicals and inhibits the activation of NF-kB, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Acetyl-S-phenyl-L-cysteine include N-acetyl-L-cysteine, S-phenylmercapturic acid, and other S-substituted N-acetyl-L-cysteine derivatives .
Uniqueness: N-Acetyl-S-phenyl-L-cysteine is unique due to its specific structure, which allows it to act as a biomarker for benzene exposure . Its ability to stimulate glutathione synthesis and scavenge free radicals also sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-11-9(10(12)13)7-14-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
LTBUKAZTCAKADZ-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CSC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CNC(CSC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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